2,2,2-Trifluoroethyl carbamate
Overview
Description
2,2,2-Trifluoroethyl carbamate is a chemical compound that is part of a broader class of trifluoromethylated organic compounds. These compounds are of significant interest due to their utility in various fields such as materials science, agrochemistry, and the pharmaceutical industry. Approximately 10% of therapeutic drugs contain a partially fluorinated moiety, highlighting the importance of fluorinated compounds in drug development .
Synthesis Analysis
The synthesis of compounds related to 2,2,2-Trifluoroethyl carbamate involves several methodologies. One approach is the dehydrative amidation between carboxylic acids and amines catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid. This method is noted for its effectiveness in synthesizing α-dipeptides, which are relevant to the synthesis of carbamate derivatives . Another method involves the aza-Michael addition of nosyloxycarbamates to 2-(trifluoromethyl)acrylates, which can yield aminated products such as alpha-trifluoromethyl beta-amino esters or aziridines under varying conditions .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoroethyl carbamate and related compounds is influenced by the presence of the trifluoromethyl group. This group has a strong electron-withdrawing effect, which can stabilize carbanion species electronically. However, the stability of these carbanions is also dependent on factors such as the hybridization of the orbital accommodating the lone pair electrons, the electronic nature of the alpha-substituents, and the degree of covalency in the bond between carbon and metal .
Chemical Reactions Analysis
Trifluoroethyl carbamates and related compounds can undergo various chemical reactions. For instance, trifluoroethyl N-[2-(tert-butyldiphenylsilyloxy)ethyl]-N-isopropylcarbamate can be used in a sequence involving dehydrofluorination-metallation followed by addition to aldehydes to produce allylic alcohols. Subsequent reactions can lead to the synthesis of difluorinated polyols after reduction and deprotection steps . The chemistry of alpha-trifluoromethylated carbanions, which are relevant to the synthesis of carbamates, is also notable for its synthetic applications despite challenges associated with their stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,2-Trifluoroethyl carbamate are not explicitly detailed in the provided papers. However, the properties of trifluoromethylated compounds, in general, are characterized by their stability and reactivity due to the electron-withdrawing nature of the trifluoromethyl group. This group can influence the acidity of adjacent protons, the stability of anions, and the overall reactivity of the compound . The synthesis methods and reactions described in the papers suggest that these compounds can be manipulated under various conditions to yield a range of products, indicating a degree of versatility in their chemical behavior .
Scientific Research Applications
Catalytic Processes and Synthesis
- Palladium-Catalyzed Trifluoroethylation : Zhao and Hu (2012) explored the use of 2,2,2-trifluoroethyl carbamate in palladium-catalyzed trifluoroethylation of organoboronic acids and esters. This process is significant for medicinal chemistry and related fields, providing a method for the preparation of (2,2,2-trifluoroethyl)arenes, which are valuable in various applications (Zhao & Hu, 2012).
Trifluoromethyl Carbanions in Organic Synthesis
- Alpha-trifluoromethylated Carbanion Synthons : Uneyama, Katagiri, and Amii (2008) discussed the importance of trifluoromethylated organic compounds in various fields including materials science and pharmaceuticals. They highlighted the synthetic applications of alpha-trifluoromethyl carbanions and related organometallic species, which can be derived from compounds like 2,2,2-trifluoroethyl carbamate (Uneyama, Katagiri, & Amii, 2008).
Applications in Photocatalysis
- Photocatalytic Metal-Organic Frameworks : Yu and Cohen (2016) reported on the use of Zr(IV)-based MOFs with visible-light photocatalysts for selective 2,2,2-trifluoroethylation of styrenes. This showcases the potential of 2,2,2-trifluoroethyl carbamate in photocatalytic processes relevant to pharmaceutical and agrochemical industries (Yu & Cohen, 2016).
Chemical Shift Sensitivity in NMR Studies
- 19F NMR Studies of Proteins : Ye et al. (2015) evaluated the chemical shift sensitivity of various trifluoromethyl probes in 19F NMR studies, which could include derivatives of 2,2,2-trifluoroethyl carbamate. This research is vital for understanding protein conformations and states, highlighting another scientific application of trifluoromethyl groups (Ye et al., 2015).
Safety And Hazards
When handling “2,2,2-Trifluoroethyl carbamate”, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
“2,2,2-Trifluoroethyl carbamate” has gained popularity among researchers in various scientific disciplines. It has unique physical and chemical properties that make it suitable for various scientific experiments. The future directions of “2,2,2-Trifluoroethyl carbamate” could involve its application in this field .
properties
IUPAC Name |
2,2,2-trifluoroethyl carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO2/c4-3(5,6)1-9-2(7)8/h1H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOAGYSGWIHKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429461 | |
Record name | 2,2,2-Trifluoroethyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl carbamate | |
CAS RN |
461-37-0 | |
Record name | 2,2,2-Trifluoroethyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoroethyl carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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